molecular formula C8H10ClN B1294690 3-Chloro-N,N-dimethylaniline CAS No. 6848-13-1

3-Chloro-N,N-dimethylaniline

Cat. No.: B1294690
CAS No.: 6848-13-1
M. Wt: 155.62 g/mol
InChI Key: CHHCCYVOJBBCIY-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the meta position of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the chlorination of N,N-dimethylaniline. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the meta position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The process generally includes steps such as the preparation of N,N-dimethylaniline, followed by chlorination using chlorine gas in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethylaniline involves its interaction with various molecular targets. The chlorine atom and the dimethylamino group influence its reactivity and binding properties. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also participate in electron transfer processes, affecting the redox state of other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylaniline
  • 4-Chloro-N,N-dimethylaniline
  • 3-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline
  • N,N-Dimethyl-p-toluidine

Uniqueness

3-Chloro-N,N-dimethylaniline is unique due to the position of the chlorine atom on the benzene ring, which affects its chemical reactivity and physical properties. The meta position of the chlorine atom makes it distinct from its ortho and para counterparts, influencing its behavior in substitution and other chemical reactions .

Properties

IUPAC Name

3-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCCYVOJBBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064488
Record name N,N-Dimethyl-3-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6848-13-1
Record name 3-Chloro-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6848-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006848131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-N,N-dimethyl-
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Record name N,N-Dimethyl-3-chloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.214
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Record name N,N-DIMETHYL-3-CHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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